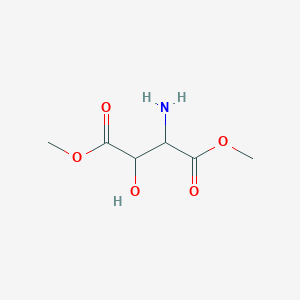

Dimethyl 2-amino-3-hydroxybutanedioate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, typically involves the esterification of hydroxyaspartic acid. The reaction conditions often include the use of methanol and a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

化学反应分析

Types of Reactions

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Chemical Synthesis

1. Building Block for Peptide Synthesis

Dimethyl 2-amino-3-hydroxybutanedioate serves as a versatile building block in the synthesis of peptides and other complex molecules. It can be utilized to create various derivatives that are essential for the development of bioactive compounds. Its structural features facilitate the formation of peptide bonds through standard coupling reactions.

2. Chiral Auxiliary

The compound is often employed as a chiral auxiliary in asymmetric synthesis. The presence of the amino and hydroxyl groups allows for the selective formation of enantiomers, which is crucial in producing pharmaceuticals with specific biological activities. For example, it can be used to generate chiral intermediates necessary for the synthesis of drugs targeting specific receptors in biological systems.

Biological Applications

1. Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain synthesized derivatives can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. Compounds derived from this structure have shown IC50 values indicating effective inhibition against MMP-2, MMP-9, and MMP-14, suggesting potential for cancer treatment .

2. Neuroprotective Effects

Some derivatives of this compound have been investigated for their neuroprotective effects. These compounds may help in preventing neuronal damage in conditions such as Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress.

Industrial Applications

1. Agricultural Chemicals

this compound and its derivatives are explored for use as herbicides and pesticides due to their ability to inhibit specific enzymes in plants. They can act as effective weed control agents by interfering with metabolic pathways essential for plant growth .

2. Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its reactivity allows it to participate in multiple chemical transformations, making it valuable for creating complex drug molecules that require precise structural configurations.

Data Table: Comparative Applications

| Application Area | Specific Use | Example Compounds Derived | Notes |

|---|---|---|---|

| Chemical Synthesis | Peptide synthesis | Various peptide derivatives | Essential for drug development |

| Biological Research | Antitumor activity | MMP inhibitors | Significant inhibition observed |

| Industrial Chemistry | Herbicide production | Herbicidal derivatives | Effective against specific weeds |

| Pharmaceutical Industry | Drug intermediates | Chiral drug precursors | Critical for developing targeted therapies |

Case Studies

-

Antitumor Activity Study

A recent study evaluated new derivatives of this compound for their ability to inhibit MMPs associated with tumor metastasis. The results indicated that certain modifications to the structure enhanced inhibitory activity significantly, showcasing its potential as a lead compound in cancer therapeutics . -

Neuroprotective Research

Another investigation focused on the neuroprotective effects of modified this compound compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could potentially mitigate neurodegenerative processes by maintaining cellular integrity under stress conditions.

作用机制

The mechanism of action of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, involves its interaction with specific molecular targets and pathways. It is known to act on amino acid receptors and enzymes, influencing metabolic pathways and biochemical reactions .

相似化合物的比较

Similar Compounds

Dimethyl Aspartate: Similar in structure but lacks the hydroxy group.

Dimethyl Glutamate: Contains an additional methylene group compared to Dimethyl Hydroxyaspartate.

Dimethyl Serine: Similar but with a different side chain.

Uniqueness

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, is unique due to its specific structural configuration and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a variety of chemical reactions and makes it valuable in research applications .

生物活性

Dimethyl 2-amino-3-hydroxybutanedioate, also known as (2S,3S)-dimethyl 2-amino-3-hydroxysuccinate hydrochloride, is a chiral compound that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which is crucial for its biological interactions. Its molecular formula is , and it exists as a hydrochloride salt in many applications. The compound's structure allows for specific interactions with enzymes and other biological molecules, influencing its reactivity and biological effects.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and proteins. The compound's stereochemistry enables it to fit into enzyme active sites, modulating their activity. This can lead to various biological effects, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It may influence signaling pathways by interacting with receptors or other proteins.

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds derived from this structure have shown moderate antiproliferative activity against colorectal adenocarcinoma (CaCo-2) and lung carcinoma (A549) cells. The effectiveness is often quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | Data Not Available |

| Phenethyl derivative | A549 | 13.95 ± 2.5 |

| Phenethyl derivative | CaCo-2 | Data Not Available |

The highest growth-inhibitory activity was observed for specific derivatives, indicating that modifications to the compound can enhance its efficacy against cancer cells .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce interleukin-6 (IL-6) levels in treated cell lines, which is significant since IL-6 is a pro-inflammatory cytokine involved in various inflammatory diseases. The inhibition of IL-6 release can be crucial for developing therapies aimed at inflammatory conditions .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of several derivatives of bis(2-aminoethyl)amine against human cancer cell lines. Among these, certain derivatives exhibited significant growth inhibition in A549 cells, highlighting the potential of structurally related compounds derived from this compound in cancer therapy .

- Apoptotic Activity : Flow cytometry analysis revealed that treatment with specific derivatives led to increased early and late apoptosis in A549 cells compared to controls, suggesting that these compounds could be effective in inducing programmed cell death in cancer cells .

Applications

This compound serves multiple roles across various fields:

- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development, particularly for anti-cancer and anti-inflammatory therapies.

- Biochemical Research : As a biochemical reagent, it aids in studying metabolic pathways and enzyme interactions.

属性

IUPAC Name |

dimethyl 2-amino-3-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPFNKFGJIMFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500873 | |

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471242-80-5 | |

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。